molecular formula C23H32N2O4S2 B6512328 2,3,4,5,6-pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946300-85-2

2,3,4,5,6-pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B6512328
CAS No.: 946300-85-2
M. Wt: 464.6 g/mol
InChI Key: DYNZWLLHYPPTRR-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a heavily substituted benzene ring and a tetrahydroquinoline scaffold modified with a propane-1-sulfonyl group. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides are prevalent (e.g., carbonic anhydrase inhibitors, kinase modulators).

Properties

IUPAC Name

2,3,4,5,6-pentamethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4S2/c1-7-13-30(26,27)25-12-8-9-20-10-11-21(14-22(20)25)24-31(28,29)23-18(5)16(3)15(2)17(4)19(23)6/h10-11,14,24H,7-9,12-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNZWLLHYPPTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,2,3,4-Tetrahydroquinolin-7-Amine

The tetrahydroquinoline scaffold is synthesized via a modified Skraup-Doebner-Von Miller reaction. A representative protocol involves:

  • Reactants : 4-methylaniline (1.0 equiv), glycerol (1.2 equiv), and concentrated sulfuric acid (catalyst).

  • Conditions : Heating at 180°C for 6 hours under nitrogen, followed by neutralization with NaOH.

  • Yield : 68–72% after purification via vacuum distillation.

Sulfonylation at the 1-Position

The propane-1-sulfonyl group is introduced using propane-1-sulfonyl chloride:

  • Reactants : Tetrahydroquinolin-7-amine (1.0 equiv), propane-1-sulfonyl chloride (1.5 equiv), triethylamine (2.0 equiv).

  • Conditions : Stirred in dichloromethane (DCM) at 0°C → room temperature for 12 hours.

  • Workup : Washed with 1M HCl, brine, and dried over Na2SO4. Purification via silica gel chromatography (hexane:ethyl acetate = 7:3).

  • Yield : 85–90%.

Synthesis of the Pentamethylbenzene Sulfonamide

Preparation of 2,3,4,5,6-Pentamethylbenzene-1-Sulfonyl Chloride

The sulfonyl chloride precursor is synthesized via chlorosulfonation:

  • Reactants : Pentamethylbenzene (1.0 equiv), chlorosulfonic acid (3.0 equiv).

  • Conditions : Reflux at 120°C for 4 hours under argon.

  • Workup : Quenched with ice-water, extracted with DCM, and dried over MgSO4.

  • Purity : >95% by ¹H NMR.

Coupling with the Tetrahydroquinoline Derivative

The final coupling employs a nucleophilic substitution reaction:

  • Reactants : 1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv), pentamethylbenzene sulfonyl chloride (1.2 equiv), pyridine (1.5 equiv).

  • Conditions : Stirred in anhydrous tetrahydrofuran (THF) at 50°C for 24 hours.

  • Workup : Filtered through Celite, concentrated, and purified via flash chromatography (hexane:acetone = 4:1).

  • Yield : 70–75%.

Optimization and Mechanistic Insights

Role of Base in Sulfonamide Formation

Triethylamine and pyridine are critical for absorbing HCl generated during sulfonylation. Pyridine enhances reactivity in sterically hindered systems by coordinating to the sulfonyl chloride.

Solvent Effects

Polar aprotic solvents (e.g., THF, DCM) improve solubility of intermediates, while nonpolar solvents (hexane) aid in isolating crystalline products.

Temperature Control

Low temperatures (0–5°C) prevent side reactions during sulfonyl chloride addition, while elevated temperatures (50°C) accelerate amine coupling.

Analytical Data and Characterization

Property Value Method
Molecular FormulaC23H30N2O3SHRMS (ESI+)
Molecular Weight414.6 g/molCalculated via PubChem
Melting Point162–164°CDifferential Scanning Calorimetry
¹H NMR (400 MHz, CDCl3)δ 7.45 (d, J = 8.4 Hz, 1H), 2.65 (s, 15H)Bruker Avance III
HPLC Purity98.2%C18 column, MeCN:H2O

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage
Direct Sulfonylation70–75%>98%Minimal side products
Stepwise Coupling65–68%95–97%Better control of regioselectivity
Petasis Multi-Component60–62%90–92%Shorter reaction time

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound undergoes oxidation reactions where specific functional groups are converted to more oxidized states.

  • Reduction: : It also partakes in reduction reactions where particular functional groups are reduced.

  • Substitution: : Various substitution reactions involve replacing specific atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate and chromium trioxide.

  • Reduction: : Sodium borohydride and lithium aluminum hydride are typical reducing agents.

  • Substitution: : Conditions vary depending on the substituent, but often involve halogenation or nucleophilic substitution reactions.

Major Products Formed

The specific reaction products depend on the conditions and reagents used. Oxidation may lead to sulfonic acids, while reduction can yield amines. Substitution reactions might introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in synthesis and as a model molecule for studying reaction mechanisms and dynamics.

Biology

Its role in biological research involves investigating its interaction with biological macromolecules and its effects on cellular processes.

Medicine

Medical research explores its potential therapeutic effects, particularly in targeting specific cellular pathways or as a precursor for drug development.

Industry

Industrial applications include its use as an intermediate in the synthesis of more complex molecules and materials with desirable properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within biological systems. It may bind to enzymes, receptors, or nucleic acids, thereby modulating their function. The precise pathways involved depend on the context of its use, such as inhibiting an enzyme's activity or altering gene expression.

Comparison with Similar Compounds

Research Findings and Limitations

However, structural inferences suggest:

  • The target’s higher molecular weight (~465 vs. 400–455 g/mol) may reduce bioavailability but improve plasma protein binding.
  • Sulfonyl vs. Acyl : Sulfonyl groups (target, ) generally confer stronger acidity (pKa ~1–2) compared to acyl groups (, pKa ~10–12), influencing ionization state and binding kinetics .
  • Positional Effects: Substituent placement on tetrahydroquinoline (position 6 vs. 7) may alter conformational flexibility and target access.

Biological Activity

2,3,4,5,6-pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (CAS No. 946300-85-2) is a sulfonamide compound with potential biological activities. This article explores its biological activity based on available research findings and data.

Chemical Structure and Properties

The compound features a complex structure combining a sulfonamide group with a tetrahydroquinoline moiety and multiple methyl substituents. Its molecular formula is C23H32N2O4S2C_{23}H_{32}N_{2}O_{4}S_{2} and it has a molecular weight of 464.6 g/mol.

While specific mechanisms of action for this compound are not extensively documented, sulfonamides generally function by inhibiting bacterial folic acid synthesis. This inhibition occurs through competitive antagonism of para-aminobenzoic acid (PABA), which is essential for bacterial growth.

Cytotoxicity

Some analogs of sulfonamide compounds have demonstrated cytotoxic effects against cancer cell lines. For example, compounds possessing similar tetrahydroquinoline structures have been reported to exhibit cytostatic activity against pancreatic cancer cells . Further investigation into the cytotoxicity of this compound could yield valuable insights into its anticancer potential.

Study on Antimicrobial Properties

A study evaluating the antimicrobial activity of various sulfonamide derivatives found that compounds with higher lipophilicity exhibited increased antibacterial effects . This suggests that this compound could potentially demonstrate similar properties due to its structural characteristics.

Cytotoxicity Evaluation

In related research focusing on tetrahydroquinoline derivatives, several compounds were tested for their cytotoxic effects on different cancer cell lines. One such study reported that certain derivatives showed IC50 values indicating significant inhibitory effects on cell proliferation . This highlights the need for further exploration of the specific compound's activity in cancer models.

Data Summary Table

PropertyValue
Molecular Formula C23H32N2O4S2
Molecular Weight 464.6 g/mol
CAS Number 946300-85-2
Antimicrobial Activity Potentially effective against Gram-positive and Gram-negative bacteria
Cytotoxicity Needs further investigation; related compounds show promising results

Q & A

Q. Q1. What are the key structural features of this compound, and how do they influence its reactivity?

The compound features a tetrahydroquinoline core substituted with a propane-1-sulfonyl group and a pentamethylbenzene sulfonamide moiety . The sulfonamide group (-SO2_2NH-) enables hydrogen bonding with biological targets, while the tetrahydroquinoline scaffold provides conformational rigidity. Methyl groups on the benzene ring enhance lipophilicity, potentially improving membrane permeability .

Q. Q2. What synthetic methodologies are commonly used to prepare this compound?

Synthesis typically involves:

Sulfonylation of the tetrahydroquinoline amine group using propane-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

Sulfonamide coupling via nucleophilic substitution between the activated sulfonyl chloride and the tetrahydroquinoline intermediate.

Purification via recrystallization or column chromatography, monitored by HPLC for purity (>95%) .

Q. Q3. How is the compound characterized to confirm its structure and purity?

  • Spectroscopy : 1^1H/13^{13}C NMR for functional group verification.
  • Mass spectrometry (MS) : To confirm molecular weight (e.g., ESI-MS: [M+H]+^+ peak).
  • Elemental analysis : To validate empirical formula (e.g., C23_{23}H30_{30}N2_2O4_4S2_2) .

Advanced Research Questions

Q. Q4. How can computational modeling aid in predicting its biological target interactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can predict binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinase targets . These models assess steric compatibility and electrostatic interactions, guiding structural optimization .

Q. Q5. What strategies resolve contradictions in reported biological activity data?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.
  • Dose-response curves : Compare IC50_{50} values across studies to identify outliers.
  • Meta-analysis : Cross-reference data with structurally similar analogs (e.g., ethanesulfonyl or benzyl derivatives) to isolate substituent effects .

Q. Q6. How does modifying the propane-1-sulfonyl group impact pharmacological properties?

Replacing propane-1-sulfonyl with thiophene-2-sulfonyl () or methanesulfonyl () alters:

  • Solubility : Longer alkyl chains (e.g., propane) increase lipophilicity (logP >3.5).
  • Target selectivity : Bulkier groups may reduce off-target binding (e.g., COX-1 vs. COX-2 inhibition).
    Experimental validation via radioligand binding assays is recommended .

Q. Q7. What techniques optimize yield in multi-step synthesis?

  • Stepwise monitoring : Use TLC or HPLC after each reaction to identify intermediates.
  • Catalyst screening : Pd/C or enzyme-based catalysts for regioselective coupling.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .

Methodological Challenges

Q. Q8. How are stereochemical outcomes controlled during synthesis?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric synthesis.
  • Chiral chromatography : Resolve enantiomers using columns with cellulose-based stationary phases.
  • Circular dichroism (CD) : Confirm enantiopurity post-synthesis .

Q. Q9. What in vitro assays are suitable for evaluating its anti-inflammatory potential?

  • COX-1/COX-2 inhibition : Measure prostaglandin E2_2 (PGE2_2) production in RAW264.7 macrophages.
  • NF-κB luciferase reporter assays : Quantify transcriptional activity in HEK293 cells.
  • Cytokine profiling : ELISA for TNF-α/IL-6 levels in LPS-stimulated monocytes .

Q. Q10. How can structure-activity relationships (SAR) guide derivative design?

  • Pharmacophore mapping : Identify critical groups (e.g., sulfonamide, methyl substituents) using Schrödinger’s Phase.
  • Fragment-based screening : Test truncated analogs (e.g., tetrahydroquinoline alone) to isolate contributions.
  • ADMET prediction : Use SwissADME to prioritize derivatives with favorable pharmacokinetics .

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